molecular formula C7H3BrClFN2 B14025237 2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole

2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B14025237
M. Wt: 249.47 g/mol
InChI Key: ZMNJRLLRYOALBV-UHFFFAOYSA-N
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Description

2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE is a halogenated benzodiazole derivative. Benzodiazoles are a class of heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of bromine, chlorine, and fluorine atoms in the compound makes it highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves the halogenation of benzodiazole derivatives. One common method is the direct halogenation using halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-fluorosuccinimide (NFS). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient production .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of advanced materials and chemical intermediates[][3].

Mechanism of Action

The mechanism of action of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-4-CHLORO-1H-1,3-BENZODIAZOLE
  • 2-BROMO-5-FLUORO-1H-1,3-BENZODIAZOLE
  • 4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE

Uniqueness

2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE is unique due to the presence of three different halogen atoms, which impart distinct reactivity and properties compared to other benzodiazole derivatives. This makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

IUPAC Name

2-bromo-4-chloro-5-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3BrClFN2/c8-7-11-4-2-1-3(10)5(9)6(4)12-7/h1-2H,(H,11,12)

InChI Key

ZMNJRLLRYOALBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)Cl)F

Origin of Product

United States

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